molecular formula C14H12F3NO2S B12068275 Ethyl 2-amino-4-(4-(trifluoromethyl)phenyl)thiophene-3-carboxylate

Ethyl 2-amino-4-(4-(trifluoromethyl)phenyl)thiophene-3-carboxylate

Cat. No.: B12068275
M. Wt: 315.31 g/mol
InChI Key: KZABVZOBIOJWGC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-4-(4-(trifluoromethyl)phenyl)thiophene-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often include the use of a base such as sodium ethoxide in ethanol, followed by heating to promote the formation of the thiophene ring.

Industrial Production Methods

In industrial settings, the production of thiophene derivatives like this compound may involve large-scale batch reactions using automated reactors. The process ensures high yield and purity by optimizing reaction parameters such as temperature, pressure, and solvent choice.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-(4-(trifluoromethyl)phenyl)thiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thiophene derivatives.

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-(4-(trifluoromethyl)phenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, modulating their activity . The compound may inhibit or activate various signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-amino-4-(4-(trifluoromethyl)phenyl)thiophene-3-carboxylate is unique due to the specific positioning of the trifluoromethyl group, which significantly influences its chemical stability and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C14H12F3NO2S

Molecular Weight

315.31 g/mol

IUPAC Name

ethyl 2-amino-4-[4-(trifluoromethyl)phenyl]thiophene-3-carboxylate

InChI

InChI=1S/C14H12F3NO2S/c1-2-20-13(19)11-10(7-21-12(11)18)8-3-5-9(6-4-8)14(15,16)17/h3-7H,2,18H2,1H3

InChI Key

KZABVZOBIOJWGC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C(F)(F)F)N

Origin of Product

United States

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